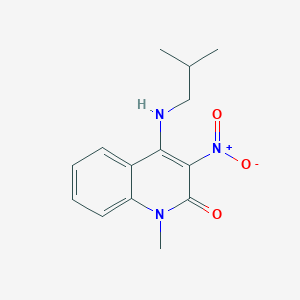
4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one” is a novel class of imidazoquinolines retaining the N-isobutyl substitution . It is synthesized for potential use in the development of new efficacious vaccines .
Synthesis Analysis
The synthesis of this compound involves a suspension of 4-isobutylamino-3-nitroquinoline (2.5 g, 10.2 mmol), 5% palladium on carbon (50 mg), and sodium sulfate (1.5 g) in ethyl acetate (50 mL). This mixture is then hydrogenated at 55 psi hydrogen pressure for 6 hours .Chemical Reactions Analysis
The chemical reactions involving this compound are primarily related to its synthesis. The hydrogenation process mentioned in the synthesis analysis is a key reaction .Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Activity
Research on 4-alkylamino-6-nitroquinolines, including a methodology for their synthesis, highlighted potential antitrypanosomal properties. Although the direct compound wasn't studied, similar derivatives have been synthesized and evaluated for their activity against Trypanosoma cruzi, suggesting a route for developing new antiparasitic agents (Tapia et al., 2000).
Anticancer Agents
Compounds structurally related to the query, such as 11H-Isoquino[4,3-c]cinnolin-12-ones, have shown potent topoisomerase I-targeting activity and cytotoxicity, marking them as novel anticancer agents. This highlights the potential use of similar nitroquinoline derivatives in cancer therapy (Ruchelman et al., 2004).
DNA Damage and Repair
The mutagenic effects of 4-nitroquinoline-1-oxide (4-NQO) on DNA were explored, with findings on how it induces mutations and interacts with DNA repair mechanisms. This research contributes to our understanding of carcinogenesis and could inform studies on the query compound's interactions with DNA (Hömme et al., 2000).
Synthetic Methodologies
Innovative synthetic approaches for creating 3,4-fused isoquinolin-1(2H)-one analogs, which share a core structure with the query compound, have been developed. These methodologies could be applicable for synthesizing a wide range of quinoline derivatives for various scientific applications (Li & Chua, 2011).
Sensor Materials
Studies on 1,8-naphthalimide derivatives, related to the quinoline structure, have explored their potential as fluorescent sensors. This research indicates the possibility of using nitroquinoline derivatives in the development of new sensor materials for detecting pH changes and metal ions (Staneva et al., 2020).
Wirkmechanismus
Target of Action
The compound belongs to the class of quinolines, which are aromatic compounds containing a ring system made up of a benzene ring and a pyridine ring. Quinolines are known to interact with various biological targets, including enzymes, receptors, and DNA .
Mode of Action
The exact mode of action would depend on the specific target. For example, if the compound were to interact with an enzyme, it might inhibit the enzyme’s activity by binding to its active site. The nitro group and the amino group in the compound could potentially form hydrogen bonds with the target, influencing its activity .
Biochemical Pathways
Again, the specific pathways affected would depend on the compound’s target. If the compound were to inhibit an enzyme, it could disrupt a biochemical pathway in which that enzyme is involved .
Pharmacokinetics
The compound’s pharmacokinetic properties, including its absorption, distribution, metabolism, and excretion (ADME), would depend on various factors. For example, the compound’s lipophilicity and size could influence its absorption and distribution. Its metabolism could be affected by the presence of metabolic enzymes, and its excretion could depend on its solubility .
Result of Action
The result of the compound’s action would depend on its mode of action and the biochemical pathways it affects. For example, if the compound were to inhibit an enzyme involved in a disease process, it could potentially alleviate symptoms of the disease .
Action Environment
The compound’s action, efficacy, and stability could be influenced by various environmental factors. For example, the pH of the environment could affect the compound’s ionization state and, therefore, its ability to interact with its target .
Eigenschaften
IUPAC Name |
1-methyl-4-(2-methylpropylamino)-3-nitroquinolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O3/c1-9(2)8-15-12-10-6-4-5-7-11(10)16(3)14(18)13(12)17(19)20/h4-7,9,15H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSEKPWHNEVHWGK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CNC1=C(C(=O)N(C2=CC=CC=C21)C)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(isobutylamino)-1-methyl-3-nitroquinolin-2(1H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(benzo[d]isoxazol-3-yl)-1-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)ethanone](/img/structure/B2980069.png)
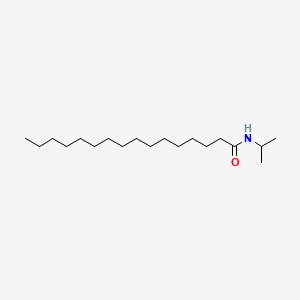
![(Z)-methyl 2-(2-((2,3-dihydrobenzo[b][1,4]dioxine-2-carbonyl)imino)-6-methoxybenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2980072.png)
![3-Fluoro-2-[methyl(phenylmethoxycarbonyl)amino]benzoic acid](/img/structure/B2980073.png)
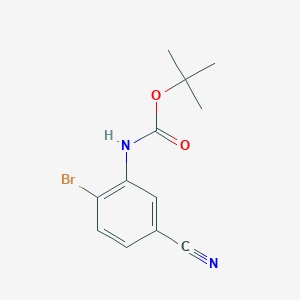
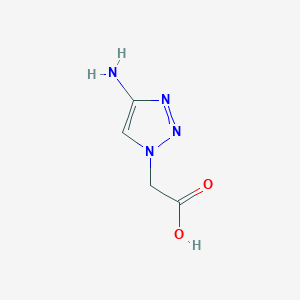
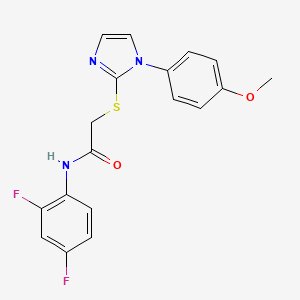

![N-(1-cyano-1-cyclopropylethyl)-2-(3-{methyl[(5-methyl-1,3-oxazol-2-yl)methyl]amino}pyrrolidin-1-yl)acetamide](/img/structure/B2980082.png)
![4-fluoro-N-(2-(6-((2-((4-methoxyphenyl)amino)-2-oxoethyl)thio)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethyl)benzamide](/img/structure/B2980085.png)
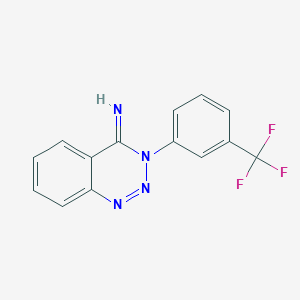

![3-[2-Cyanoethyl-(5-formyl-1,3-thiazol-2-yl)amino]propanenitrile](/img/structure/B2980091.png)
![methyl 2-{[(7-methoxy-2-oxo-2H-chromen-4-yl)methyl]amino}benzoate](/img/structure/B2980092.png)